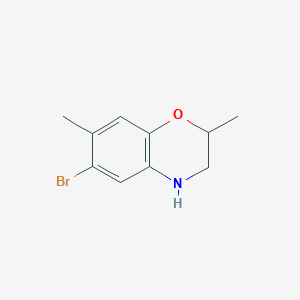
3-溴-4,5,6,7-四氢-1-苯并噻吩-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene is a heterocyclic compound . It has a molecular weight of 217.13 . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .
Molecular Structure Analysis
The IUPAC name of this compound is 3-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene . The InChI code is 1S/C8H9BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h5H,1-4H2 .科学研究应用
化学反应和衍生物
3-溴-4,5,6,7-四氢-1-苯并噻吩-2-甲醛参与各种化学反应,形成不同的衍生物。例如,溴化反应、Vilsmeier–Haack甲酰化和Friedel–Crafts乙酰化是类似化合物常见的反应(Chapman, Hughes, & Scrowston, 1971)。这些反应导致形成具有潜在应用于化学和药理学各个领域的不同化合物。
复杂化合物的合成
该化合物在合成复杂的分子结构,包括多环和杂环化合物方面发挥作用。这在合成反-3,4-二羟基-3,4-二氢苯并[3,2-b][1]苯并噻吩时得以体现,其中它作为前体或中间化合物(Kumar, 2001)。
有机电子学
在有机电子学领域,该化合物的衍生物已被探索其在创建半导体材料方面的潜力。这种材料对于有机薄膜晶体管(OTFTs)和其他电子设备的发展至关重要(Jung et al., 2010)。
光化学反应
该化合物也是光化学研究的研究对象。其衍生物,如5-溴噻吩-2-甲醛,已被用于研究光化学合成,揭示了这些化合物在光诱导条件下的行为(Antonioletti et al., 1986)。
生物活性
在制药研究中,相关化合物已被研究其生物活性。例如,类似化合物的偶氮甲烷衍生物已显示出对细胞静止、抗结核和抗炎活性的潜力(Chiriapkin, Kodonidi, & Larsky, 2021)。这表明了3-溴-4,5,6,7-四氢-1-苯并噻吩-2-甲醛衍生物在药物化学中的广泛适用性。
未来方向
Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry . They have been used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, it can be expected that the study and application of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde and related compounds will continue to be a focus in future research.
作用机制
Target of Action
It is known that thiophene derivatives, a class to which this compound belongs, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of physiological functions .
Biochemical Pathways
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting they may have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly impact the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as liver toxicity and oxidative stress, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. For example, the inhibition of cytochrome P450 enzymes by the compound can result in the accumulation of specific metabolites, impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells . Once inside, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s interaction with nuclear proteins can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
属性
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWRUFQYSAVEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



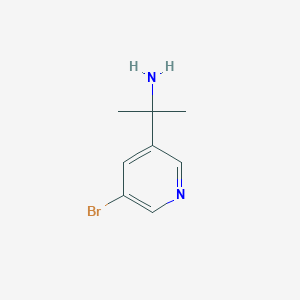
![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)
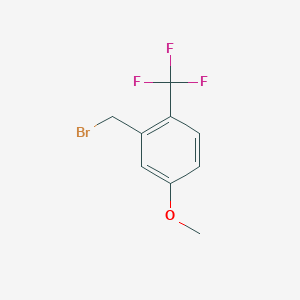
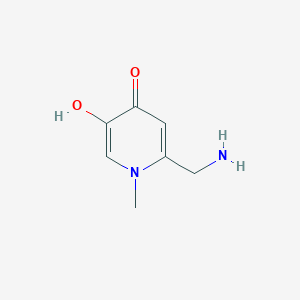
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
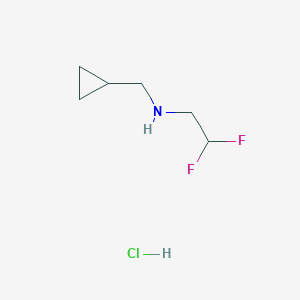
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
